[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Lipophilicity Drug design Fragment-based screening

[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid (CAS 1142212-01-8) is a synthetic N-phenylglycine derivative that incorporates a furoyl-piperazine pharmacophore. It belongs to a broader class of small-molecule building blocks employed in medicinal chemistry and fragment-based library synthesis.

Molecular Formula C19H21N3O5
Molecular Weight 371.4 g/mol
CAS No. 1142212-01-8
Cat. No. B1344890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
CAS1142212-01-8
Molecular FormulaC19H21N3O5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CN(CC(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CO3
InChIInChI=1S/C19H21N3O5/c23-17(13-22(14-18(24)25)15-5-2-1-3-6-15)20-8-10-21(11-9-20)19(26)16-7-4-12-27-16/h1-7,12H,8-11,13-14H2,(H,24,25)
InChIKeyHMLJIMYGABUKHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl(phenyl)aminoacetic Acid – Structural & Physicochemical Baseline for Sourcing Decisions


[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid (CAS 1142212-01-8) is a synthetic N-phenylglycine derivative that incorporates a furoyl-piperazine pharmacophore. It belongs to a broader class of small-molecule building blocks employed in medicinal chemistry and fragment-based library synthesis . Key computed physicochemical descriptors include a molecular weight of 371.4 g·mol⁻¹, an XLogP3 value of 1.5, 1 hydrogen-bond donor, and 6 hydrogen-bond acceptors, placing it in favorable oral drug-like chemical space (zero Rule‑of‑5 violations) [1].

Why Generic Substitution of Phenylamino-Furoyl-Piperazine Acetic Acid Analogs Risks Poor Experimental Outcomes


Although the furoyl-piperazine substructure is common to several α₁-adrenoceptor antagonists (e.g., prazosin, terazosin), the target compound differs fundamentally by replacing the quinazoline ring with a phenylamino-acetic acid terminus. This structural departure substantially alters the lipophilicity profile: the target compound exhibits a computed XLogP3 of 1.5 versus ~0.8 for prazosin [1]. Such a shift in partitioning behavior can directly affect solubility, passive membrane permeability, and the pharmacokinetic suitability of derived lead series. Furthermore, the additional carboxylic acid group introduces pH-dependent ionization states absent in the parent quinazoline series, making simple drop-in replacement chemically unsound without systematic property re-evaluation.

Quantitative Differentiation Data for 2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl(phenyl)aminoacetic Acid Versus Closest Analogues


Lipophilicity Advantage Over Classical Quinazoline-Based α₁-Blockers

The target compound displays a computed XLogP3 value of 1.5 [1], approximately 0.7 log units higher than the prototypical furoyl-piperazine drug prazosin (XLogP3 ~0.8) [2]. This difference predicts roughly a 5‑fold increase in octanol/water partitioning coefficient, potentially translating to enhanced passive membrane diffusion. No experimental logP/logD data are currently available in the public domain.

Lipophilicity Drug design Fragment-based screening

Hydrogen-Bonding Profile Differentiation for Fragment-Based Library Design

The target compound contains one H-bond donor (carboxylic acid OH) and six H-bond acceptors [1]. In contrast, the closest commercially available analog, [{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid (CAS 1142205-89-7), adds an additional methoxy group, increasing the acceptor count to 7 and raising the molecular weight to ~401.4 g·mol⁻¹ [2]. This difference in H-bond capacity and steric bulk provides a discrete tuning point for fragment growth without violating lead-likeness criteria.

Fragment-based drug discovery Lead optimization Physicochemical property

Zero Rule-of-5 Violations Confirming Oral Drug-Like Space

The target compound satisfies all Lipinski Rule-of-5 criteria: MW < 500, XLogP3 < 5, HBD ≤ 5, HBA ≤ 10, with zero violations [1]. Many furoyl-piperazine clinical candidates (e.g., prazosin, terazosin) also meet these thresholds, but the unique combination of a carboxylic acid and a neutral phenyl ring in the target structure offers a distinct ionization profile at physiological pH that may reduce phospholipidosis risk compared to highly basic analogs (class-level inference, explicit note: no direct phospholipidosis data available for this compound) .

Drug-likeness Lead selection ADME prediction

High-Value Application Scenarios for 2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl(phenyl)aminoacetic Acid Based on Quantitative Differentiation


Fragment-Based Screening Library Enrichment with Non-Basic, Acidic Furoyl-Piperazine Scaffolds

The target compound's carboxylic acid functionality and lower lipophilicity relative to classic basic piperazine drugs make it suitable for enriching fragment libraries that target acidic-binding-site proteins (e.g., metalloproteases, aspartyl proteases). Its zero Rule-of-5 violations and XLogP3 of 1.5 ensure solubility and permeability profiles compatible with NMR and SPR screening formats [1].

Synthetic Intermediate for CNS-Penetrant Lead Optimization

With a computed XLogP3 ~1.5, the compound occupies a lipophilicity sweet-spot for CNS drug candidates. Medicinal chemistry teams exploring furoyl-piperazine derived GPCR or kinase inhibitors can use this scaffold to probe the effect of replacing a quinazoline (e.g., prazosin) with a phenylacetic acid moiety on brain exposure, without incurring the higher LogP penalties typical of di-alkoxy quinazoline analogs [1].

Analytical Reference Standard for Process-Related Impurity Profiling of Terazosin and Prazosin

1-(2-Furoyl)piperazine is a known impurity of terazosin (Impurity L). The target compound can serve as a derivatized, stable reference standard for HPLC method development because its distinct UV chromophore (furan + phenyl) and retention time differ from the parent drug and common process impurities, facilitating accurate quantification in quality-control workflows [2].

Quote Request

Request a Quote for [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.